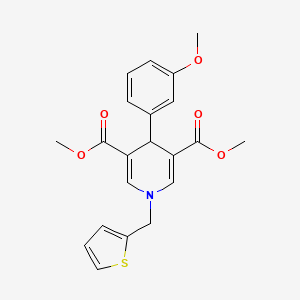![molecular formula C21H20N2O4S B3610907 N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3610907.png)
N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
Mécanisme D'action
N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene expression and the inhibition of cell proliferation. This compound specifically targets HDAC1 and HDAC3, which are overexpressed in various cancers and have been shown to play a critical role in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. It has also been shown to have neuroprotective effects in various neurological disorders and anti-inflammatory effects in various animal models of inflammation. This compound has been shown to alter the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC1 and HDAC3. It also has a long half-life, which allows for once-daily dosing. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, including:
1. Combination therapy: this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy. Future studies could investigate the potential of this compound in combination with other cancer therapies.
2. New formulations: The poor solubility of this compound limits its clinical use. Future studies could investigate the development of new formulations that improve its solubility and bioavailability.
3. New targets: While this compound specifically targets HDAC1 and HDAC3, there are other HDAC isoforms that may play a role in cancer development and progression. Future studies could investigate the potential of this compound in targeting these isoforms.
4. Clinical trials: While this compound has shown promising results in preclinical studies, its clinical efficacy and safety have not been fully established. Future clinical trials could investigate its potential as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. In addition, this compound has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to have anti-inflammatory effects in various animal models of inflammation.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-12-20(13-7-15)28(25,26)23-17-10-8-16(9-11-17)21(24)22-18-4-3-5-19(14-18)27-2/h3-14,23H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJWURZLOUZOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610824.png)
![3-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3610834.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3610835.png)

![2-{5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B3610851.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3610872.png)


![N-1,3-benzodioxol-5-yl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3610902.png)
![N-(2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B3610913.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610915.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3610927.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B3610932.png)
![3-methyl-4-[(phenylacetyl)amino]benzoic acid](/img/structure/B3610934.png)